molecular formula C22H22F2N2O2 B6456213 7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 2549005-01-6

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B6456213
CAS No.: 2549005-01-6
M. Wt: 384.4 g/mol
InChI Key: BQFGPDYLAWLHIV-UHFFFAOYSA-N
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Description

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H22F2N2O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.16493427 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O2/c1-22(2,3)14-5-6-17-19(9-14)26(12-18(20(17)27)21(28)25-4)11-13-7-15(23)10-16(24)8-13/h5-10,12H,11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFGPDYLAWLHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CN2CC3=CC(=CC(=C3)F)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the available literature on its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by a 4-oxo group and a carboxamide functional group. Its molecular formula is C18H19F2N3OC_{18}H_{19}F_2N_3O, and it has a molecular weight of approximately 339.36 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), Caco-2 (colorectal cancer), and HEK-293 (normal cell line). Results from the MTT assay indicated that it exhibited significant cytotoxic activity, particularly against Caco-2 cells with an IC50 value of 16.63±0.27μM16.63\pm 0.27\,\mu M after 48 hours of treatment .
  • Mechanism of Action :
    • Apoptosis Induction : Annexin V assays demonstrated that the compound induces apoptosis in Caco-2 cells. This was supported by increased reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP), indicating that oxidative stress plays a critical role in its mechanism .
    • Interaction with DNA : The compound's ability to interact with DNA and proteins has been investigated, suggesting that such interactions are essential for its anticancer activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:

  • Cytokine Inhibition : A study identified that derivatives similar to this compound significantly inhibited lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage-like J774A.1 cells . This suggests potential therapeutic applications in inflammatory diseases.
  • NF-κB Pathway Modulation : The compound was found to inhibit the activation of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Biological Activity Cell Line/Model IC50 Value Mechanism
CytotoxicityCaco-216.63μM16.63\,\mu MApoptosis induction via ROS generation
Cytokine InhibitionJ774A.1Not specifiedInhibition of IL-6 and TNF-α production
NF-κB Pathway InhibitionTHP-1Not specifiedInhibition of NF-κB pathway activation

Case Studies

Several case studies have reported on the efficacy of similar compounds derived from quinoline structures:

  • A study demonstrated that modifications in the quinoline structure could enhance cytotoxicity against specific cancer types while reducing toxicity towards normal cells .
  • Another case highlighted the importance of substituents on the quinoline ring in determining anti-inflammatory potency, suggesting that further structural optimization could yield more effective derivatives .

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